
5-Formyl-2-méthylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-2-methylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is characterized by a benzene ring substituted with a formyl group (-CHO) at the 5-position, a methyl group (-CH3) at the 2-position, and a nitrile group (-CN) at the 1-position. This compound appears as a colorless crystalline solid and is known for its reactivity due to the presence of both formyl and nitrile functional groups .
Applications De Recherche Scientifique
5-Formyl-2-methylbenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and formyl groups.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is employed in the production of dyes, fragrances, and polymers.
Safety and Hazards
Orientations Futures
5-Formyl-2-methylbenzonitrile, like other benzonitrile derivatives, has potential for use in various fields such as the synthesis of important polymers like polyesters, polyurethanes, and polyamides . The development of advanced electrocatalyst materials for the implementation and production of renewable resources is a promising future direction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Formyl-2-methylbenzonitrile involves the reaction of 5-bromo-2-methylbenzonitrile with N,N-dimethylformamide (DMF) in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is typically carried out at low temperatures (-78°C) to ensure selectivity and yield .
Another method involves the oxidation of 3-cyano-4-methylbenzaldehyde using manganese dioxide (MnO2) in chloroform. This reaction is conducted at room temperature and yields 5-Formyl-2-methylbenzonitrile after purification .
Industrial Production Methods
Industrial production methods for 5-Formyl-2-methylbenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems for temperature control and reagent addition is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst.
Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: 5-Carboxy-2-methylbenzonitrile.
Reduction: 5-Formyl-2-methylbenzylamine.
Substitution: 5-Bromo-2-methylbenzonitrile, 5-Nitro-2-methylbenzonitrile.
Mécanisme D'action
The mechanism of action of 5-Formyl-2-methylbenzonitrile involves its reactivity due to the presence of both formyl and nitrile groups. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the formyl carbon .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzonitrile: Lacks the formyl group, making it less reactive in nucleophilic addition reactions.
5-Formylbenzonitrile: Lacks the methyl group, which affects its reactivity in electrophilic substitution reactions.
4-Formyl-2-methylbenzonitrile: The position of the formyl group changes the compound’s reactivity and physical properties.
Uniqueness
5-Formyl-2-methylbenzonitrile is unique due to the combination of its functional groups and their positions on the benzene ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
5-formyl-2-methylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-3-8(6-11)4-9(7)5-10/h2-4,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIDYGYXTDXIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592687 |
Source


|
| Record name | 5-Formyl-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27613-36-1 |
Source


|
| Record name | 5-Formyl-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)
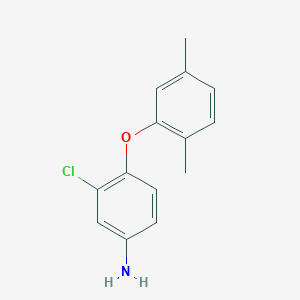


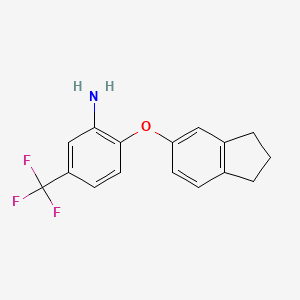
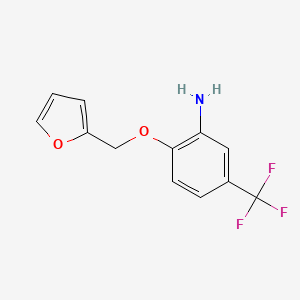

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-fluoroaniline](/img/structure/B1319324.png)

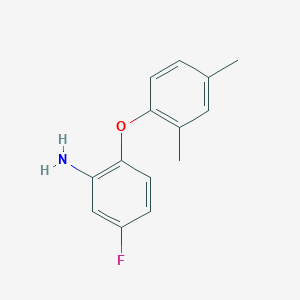
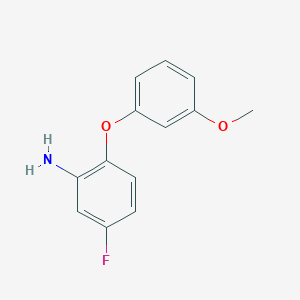

![N-[3-(2-Amino-4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319334.png)
![5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1319336.png)
